molecular formula C7H12ClNO2 B1354133 (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride CAS No. 259214-58-9

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No. B1354133
M. Wt: 177.63 g/mol
InChI Key: LSHLWAMYTKXJPL-HCSZTWNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride” is a compound of high pharmaceutical importance . It is a tailor-made, sterically constrained α-amino acid .


Synthesis Analysis

The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex . This process has been described as operationally convenient and has been scaled up to 6 g of the starting Ni(ii) complex .


Molecular Structure Analysis

The molecular structure of this compound is derived from its synthesis process. The compound is an α-amino acid, which means it contains an amino (-NH2) and a carboxyl (-COOH) functional group. The “vinyl” in its name indicates the presence of an ethenyl group (-CH=CH2), and “cyclopropane” refers to a three-membered carbon ring in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex . These reactions are part of the asymmetric synthesis process used to produce this compound .

Scientific Research Applications

Ethylene Inhibition in Plants

  • 1-Methylcyclopropene (1-MCP) is extensively studied for its role as an ethylene action inhibitor in various fruits, vegetables, and floricultural crops. Effective at low concentrations, 1-MCP has been instrumental in advancing our understanding of ethylene's role in plant physiology, including delaying ripening and senescence in a broad range of agricultural products. This research underscores the potential utility of cyclopropane derivatives in agricultural and plant science applications (Blankenship & Dole, 2003).

Applications in Food Science

  • Controlled Release of Gaseous Compounds: Research on stabilizing and controlling the release of gaseous compounds like 1-MCP for pre-harvest and postharvest management highlights the importance of such chemicals in maintaining the safety and quality of fresh produce. The development of formulations for controlled release can improve the effectiveness of these compounds in agricultural applications (Chen et al., 2020).

Chemical Recycling

  • Chemical Recycling of Polymers: Studies on chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) to recover monomers, indicate the relevance of chemical processes involving cyclopropane derivatives in materials science. These processes are part of broader efforts to address environmental concerns associated with polymer waste (Karayannidis & Achilias, 2007).

Drug Metabolism

  • Drug Conjugation: The role of cyclopropane derivatives in drug metabolism, specifically in phase 2 reactions such as glucuronidation, is an area of pharmacological research. Understanding these processes is crucial for developing safer and more effective pharmaceuticals (Dutton, 1978).

properties

IUPAC Name

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHLWAMYTKXJPL-HCSZTWNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463300
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

CAS RN

259214-58-9
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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